molecular formula C4H4N4O2 B8816061 4-Nitropyrimidin-2-amine

4-Nitropyrimidin-2-amine

Cat. No. B8816061
M. Wt: 140.10 g/mol
InChI Key: HXZSXRIRQLDGTG-UHFFFAOYSA-N
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Patent
US07884109B2

Procedure details

A solution of (R)-2-chloro-N-(8-fluorochroman-4-yl)-5-nitropyrimidin-4-amine in acetonitrile was treated with 5,6-dichlorobenzimidazole and potassium carbonate. The mixture was stirred at reflux for 6 hours, cooled to room temperature, diluted with 150 mL of EtOAc, and washed twice with 30 mL portions of water. The organic layer was separated, dried with magnesium sulfate, filtered, and concentrated in vacuo. Purification by column chromatography (2% MeOH/DCM) gave the intermediate nitropyrimidinamine. The title compound was synthesized from the intermediate nitropyrimidinamine via the procedures described in Example 24. 1H-NMR (300 MHz, CDCl3) δ 8.7 (s, 1H), 8.3 (s, 1H), 8.2 (s, 1H), 7.8 (t, 1H), 7.0 (t, 1H), 6.6 (m, 2H), 5.9 (t, 1H), 4.6 (m, 1H), 4.4 (m, 1H), 3.0 (m, 1H), 2.3 (m, 1H).
Name
(R)-2-chloro-N-(8-fluorochroman-4-yl)-5-nitropyrimidin-4-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1N=C(N[C@H]2C3C(=C(F)C=CC=3)OCC2)C([N+:20]([O-:22])=[O:21])=CN=1.ClC1[C:32](Cl)=[CH:31][C:27]2[N:28]=[CH:29][NH:30]C=2C=1.C(=O)([O-])[O-].[K+].[K+].C(#[N:42])C>CCOC(C)=O>[N+:20]([C:32]1[CH:31]=[CH:27][N:28]=[C:29]([NH2:30])[N:42]=1)([O-:22])=[O:21] |f:2.3.4|

Inputs

Step One
Name
(R)-2-chloro-N-(8-fluorochroman-4-yl)-5-nitropyrimidin-4-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=N1)N[C@@H]1CCOC2=C(C=CC=C12)F)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(N=CN2)C=C1Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
WASH
Type
WASH
Details
washed twice with 30 mL portions of water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (2% MeOH/DCM)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=NC(=NC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.